(S)-(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol
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Overview
Description
Methanol, also known as methyl alcohol, is a colorless liquid with a distinctive alcoholic odor. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body . It is widely used as a solvent and preservative in pharmaceutical preparations .
Synthesis Analysis
Methanol can be synthesized using biomass-derived syngas . The biomass-based syngas has a lower H2 content and higher CO2 than the typical syngas obtained from natural gas reforming which is used for the commercial methanol synthesis process .Molecular Structure Analysis
Methanol is a simple molecule with the formula CH3OH. It consists of a single carbon atom bonded to three hydrogen atoms and one hydroxyl group .Chemical Reactions Analysis
Methanol can undergo a variety of chemical reactions. For example, it can be converted into formaldehyde and formic acid, both of which are toxic .Physical And Chemical Properties Analysis
Methanol is a light, volatile, colorless, and flammable liquid with a distinctive alcoholic odor similar to that of ethanol .Scientific Research Applications
Therapeutic Potential in Drug Discovery
1,2,3,4-Tetrahydroisoquinoline (THIQ), a core structure related to (S)-(6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol, is recognized for its presence in nature and initial associations with neurotoxicity. However, its derivatives, including the mentioned compound, have shown promising therapeutic activities. Notably, they have achieved significant success in drug discovery, particularly for cancer and central nervous system (CNS) disorders. Additionally, they hold potential for treating various infectious diseases, including malaria, tuberculosis, HIV, HSV infections, and leishmaniasis. This indicates a versatile and potentially groundbreaking application in medical therapeutics (Singh & Shah, 2017).
Application in Methanol Synthesis and Conversion
The compound's association with methanol synthesis is significant, particularly in its role as a clean-burning fuel with diverse applications. Methanol's use in energy recovery systems and as a combustion fuel demonstrates extremely low emissions, underscoring its environmental benefits. Furthermore, the compound's relevance in methanol conversion processes, particularly in generating high-purity hydrogen, highlights its importance in advancing sustainable energy solutions. The development of novel catalysts and reactor technologies in this domain indicates a dynamic and evolving field of research, positioning this compound as a key component in these transformative processes (Cybulski, 1994); (García et al., 2021).
Methanol as a Chemical Marker in Transformer Insulating Oil
The compound's derivative, methanol, serves as a chemical marker for assessing the condition of solid insulation in power transformers. The identification of methanol in transformer oil, coupled with the establishment of kinetic relationships and models, enhances the monitoring of cellulosic insulation degradation. This application is crucial for maintaining the reliability and longevity of power transformers, making this compound indirectly significant in the field of power engineering and maintenance (Jalbert et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-3,10,12-13H,4-6H2/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBXJDYDGFFAPV-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC2=C1C=C(C=C2)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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